2-Bromo-1-(thiophen-2-yl)propan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

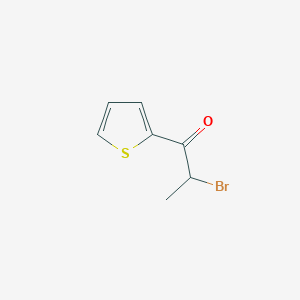

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEXQXDJGISUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472187 | |

| Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75815-46-2 | |

| Record name | 2-Bromo-1-(thiophen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key intermediate in various synthetic applications. This document outlines its chemical structure, physical characteristics, spectral data, and provides insights into its synthesis and safe handling.

Chemical and Physical Properties

This compound, with the CAS number 75815-46-2, is a halogenated ketone derivative featuring a thiophene ring. Its core characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.10 g/mol | [1] |

| Appearance | Solid (form may vary) | [2] |

| Boiling Point | 273.9 °C at 760 mmHg | |

| Density | 1.559 g/cm³ | |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Melting Point | Data not available. |

Spectral Data Analysis

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring and the propanone chain. The aromatic protons on the thiophene ring would appear in the downfield region (typically δ 7-8 ppm). The methine proton adjacent to the bromine atom is expected to be a quartet, shifted downfield due to the deshielding effects of the bromine and carbonyl group. The methyl protons would appear as a doublet in the upfield region.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will provide information about the carbon framework. The carbonyl carbon is expected to have the most downfield chemical shift (around δ 190-200 ppm). The carbons of the thiophene ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be significantly shifted downfield, and the methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the thiophene ring and the alkyl chain, as well as C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (Expected)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the propanone side chain.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the α-bromination of the corresponding ketone, 1-(thiophen-2-yl)propan-1-one. A general procedure, adapted from the synthesis of a similar compound, 1-(5-bromo-thiophen-2-yl)-propan-1-one, is described below.[3]

Reaction Scheme:

A potential synthetic workflow.

Materials:

-

1-(thiophen-2-yl)propan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Radical initiator (e.g., AIBN) or acid catalyst (e.g., HBr)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(thiophen-2-yl)propan-1-one in an appropriate anhydrous solvent.

-

Add the brominating agent (e.g., N-Bromosuccinimide) and a catalytic amount of a radical initiator or acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Workflow for Purification:

General purification workflow.

-

Column Chromatography: Flash column chromatography on silica gel is a common method for purifying α-bromoketones. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from unreacted starting material and byproducts.

-

Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Analytical Methods

The purity of this compound can be assessed using the following techniques:

-

Thin Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile and water) can be employed.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Relationships in Synthesis and Analysis

The synthesis and analysis of this compound follow a logical progression, starting from the precursor and leading to a pure, well-characterized product.

Logical flow from synthesis to characterization.

This guide provides a foundational understanding of this compound for its application in research and development. It is imperative to consult specific literature and safety data for any new experimental work.

References

- 1. This compound | C7H7BrOS | CID 11769952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-Depth Spectroscopic Analysis of 2-bromo-1-(2-thienyl)-1-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-bromo-1-(2-thienyl)-1-propanone. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted NMR data generated through computational methods, offering a robust estimation for structural elucidation and characterization. This document also outlines a detailed, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-bromo-1-(2-thienyl)-1-propanone. These predictions are based on established algorithms and a vast database of known chemical shifts, providing a reliable reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-1-(2-thienyl)-1-propanone

| Atom Number | Multiplicity | Predicted Chemical Shift (δ) ppm | Predicted Coupling Constant (J) Hz |

| H3' | Doublet of Doublets | 7.85 | J = 3.9, 1.1 |

| H5' | Doublet of Doublets | 7.75 | J = 5.0, 1.1 |

| H4' | Doublet of Doublets | 7.20 | J = 5.0, 3.9 |

| H2 | Quartet | 5.30 | J = 6.7 |

| H3 | Doublet | 1.90 | J = 6.7 |

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-1-(2-thienyl)-1-propanone

| Atom Number | Predicted Chemical Shift (δ) ppm |

| C1 | 185.0 |

| C2' | 142.0 |

| C5' | 135.0 |

| C3' | 133.0 |

| C4' | 128.5 |

| C2 | 45.0 |

| C3 | 22.0 |

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of data acquisition, the following diagrams are provided.

Caption: Molecular structure of 2-bromo-1-(2-thienyl)-1-propanone.

Caption: A generalized workflow for NMR spectroscopy experiments.

Experimental Protocols

The following is a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 2-bromo-1-(2-thienyl)-1-propanone.

1. Sample Preparation:

-

Quantity: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the sample. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[1][2][3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many non-polar to moderately polar organic compounds.[2] Other solvents such as DMSO-d₆, acetone-d₆, or benzene-d₆ can be used depending on the sample's solubility.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in complete dissolution.[2]

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1] Typically, the deuterated solvent is used with a small percentage of TMS already added.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, for instance, a 400 or 500 MHz instrument.

-

Sample Insertion: Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's sample holder.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]

-

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: A significantly larger number of scans, ranging from hundreds to thousands, is usually necessary.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

3. Data Processing:

-

Fourier Transform (FT): The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).

This comprehensive guide provides the necessary spectral data and procedural information to aid researchers in the identification, characterization, and further development of 2-bromo-1-(2-thienyl)-1-propanone and related compounds.

References

Mass Spectrometry Analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a compound of interest in synthetic and medicinal chemistry.[1] The document outlines the predicted fragmentation patterns based on established principles of mass spectrometry, a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of expected quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of novel thiophene-containing compounds and related α-bromoketones.

Introduction to the Mass Spectrometry of Thiophene Derivatives and α-Bromoketones

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[2] For this compound, several key structural features are expected to influence its fragmentation pattern under electron ionization (EI).

The presence of a thiophene ring typically leads to the formation of a stable molecular ion.[3] The fragmentation of thiophene derivatives is often well-defined, providing valuable structural information.[3]

The α-bromoketone moiety is another significant feature. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Furthermore, α-cleavage, the cleavage of the bond adjacent to the carbonyl group, is a common and predictable fragmentation pathway for ketones.[4][5][6] This process results in the formation of a resonance-stabilized acylium ion.[5]

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₇H₇BrOS.[7] The predicted mass spectral data, including the molecular ion and major fragments, are summarized in the table below. The presence of bromine isotopes is accounted for in the m/z values.

| Predicted Fragment Ion | Structure | m/z (⁷⁹Br) | m/z (⁸¹Br) | Notes |

| Molecular Ion [M]⁺ | [C₇H₇BrOS]⁺ | 218 | 220 | Expect a pair of peaks of nearly equal intensity. |

| [M - CH₃]⁺ | [C₆H₄BrOS]⁺ | 203 | 205 | Loss of a methyl radical from the propyl chain. |

| [M - C₂H₅]⁺ / Thienoyl cation | [C₅H₃OS]⁺ | 111 | - | α-cleavage, loss of the ethyl group. This is expected to be a prominent peak. |

| [M - Br]⁺ | [C₇H₇OS]⁺ | 139 | - | Loss of the bromine radical. |

| [M - CO]⁺ | [C₆H₇BrS]⁺ | 192 | 194 | Loss of carbon monoxide from the molecular ion. |

| Thiophene cation | [C₄H₃S]⁺ | 83 | - | Fragmentation of the acyl group. |

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Sample Collection and Handling: Collect samples in clean glass containers to prevent contamination.[8]

-

Solvent Selection: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[8][9] Avoid using water, non-volatile solvents, or strong acids and bases.[8]

-

Concentration: Prepare a sample solution with a concentration in the range of 10-100 µg/mL.

-

Purification: If the sample matrix is complex, a clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]

-

Transfer: Transfer the final sample solution into a clean glass autosampler vial for injection.[8]

Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this type of compound.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Acquisition and Analysis

-

Acquisition: Acquire the data using the instrument's software.

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1.

-

Utilize mass spectral libraries (e.g., NIST) for further confirmation, if available.

-

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.

Caption: Predicted fragmentation of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound is a robust method for its identification and structural elucidation. The predictable fragmentation pattern, characterized by the prominent thienoyl cation and the distinctive isotopic signature of bromine, allows for confident characterization. The provided GC-MS protocol offers a reliable starting point for the analysis of this and structurally related compounds, aiding in the advancement of research and development in the pharmaceutical and chemical industries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 7. This compound | C7H7BrOS | CID 11769952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to 2-Bromo-1-(thiophen-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(thiophen-2-yl)propan-1-one is a halogenated ketone and a derivative of thiophene, a sulfur-containing heterocyclic compound. Its chemical structure, featuring a reactive α-bromo ketone moiety and a biologically relevant thiophene ring, makes it a compound of significant interest in medicinal chemistry and organic synthesis.[1] Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Synonyms and Chemical Properties

Proper identification of a chemical compound is crucial for research and development. This section provides the various synonyms and key chemical properties of this compound.

Table 1: Synonyms for this compound

| Synonym | Source |

| 2-Bromo-1-thien-2-ylpropan-1-one | [2] |

| 2-(2-Bromo-1-oxoprop-1-yl)thiophene | [2] |

| 1-Propanone, 2-bromo-1-(2-thienyl)- | |

| 2-(2-Bromopropanoyl)thiophene | [3] |

| 2-(2-Bromo-1-oxopropyl)thiophene | [3] |

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 75815-46-2 | [2] |

| Molecular Formula | C₇H₇BrOS | [2] |

| Molecular Weight | 219.1 g/mol | [2] |

| Density | 1.559 g/cm³ | [3] |

| Boiling Point | 273.897 °C at 760 mmHg | [3] |

| Refractive Index | 1.583 | [3] |

| Flash Point | 119.449 °C | [3] |

| InChI | InChI=1S/C7H7BrOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | [3] |

| Canonical SMILES | CC(C(=O)C1=CC=CS1)Br | [3] |

Synthesis

The synthesis of this compound can be achieved through the bromination of 1-(thiophen-2-yl)propan-1-one. A general and analogous experimental protocol for the synthesis of a similar compound, 1-(5-bromo-thiophen-2-yl)-propan-1-one, involves the Friedel-Crafts acylation of a thiophene derivative.[4] This can be adapted for the synthesis of the precursor to our target compound. The subsequent step would be an α-bromination of the ketone.

Experimental Protocol: Synthesis of 1-(thiophen-2-yl)propan-1-one (Precursor)

A plausible synthesis route for the precursor, 1-(thiophen-2-yl)propan-1-one, can be adapted from the synthesis of similar compounds.[4]

Materials:

-

Thiophene

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

1,2-dichloroethane (EDC) or another suitable solvent

-

Water

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

To a stirred solution of aluminum chloride in 1,2-dichloroethane at 0°C, add propionyl chloride dropwise.

-

Stir the reaction mixture for 20 minutes at 0°C.

-

To this solution, add thiophene dropwise and allow the reaction to stir at room temperature overnight.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)propan-1-one.

Experimental Protocol: α-Bromination of 1-(thiophen-2-yl)propan-1-one

The α-bromination of the synthesized ketone would then yield the final product.

Materials:

-

1-(thiophen-2-yl)propan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., carbon tetrachloride, acetic acid)

-

Initiator (e.g., AIBN or light) if using NBS

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 1-(thiophen-2-yl)propan-1-one in a suitable solvent.

-

Add N-Bromosuccinimide and a radical initiator, or slowly add a solution of bromine.

-

Heat the mixture to reflux or expose to a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and wash with a solution of sodium bisulfite to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data (Expected)

Table 3: Expected Spectroscopic Data

| Spectrum Type | Expected Peaks and Characteristics | Reference for Similar Compounds |

| ¹H NMR | A doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. A quartet for the methine proton (CH) coupled to the methyl protons. Signals in the aromatic region corresponding to the protons on the thiophene ring. | [5][6][7] |

| ¹³C NMR | A signal for the methyl carbon. A signal for the methine carbon attached to the bromine. A signal for the carbonyl carbon. Signals in the aromatic region for the carbons of the thiophene ring. The carbon attached to the bromine will be shifted downfield. | [5][8][9][10] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O (carbonyl) group. Absorption bands corresponding to the C-H stretching of the aromatic thiophene ring and the aliphatic chain. A band for the C-Br bond. | [11][12][13][14] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (219.1 g/mol ). An isotopic pattern characteristic of a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). Fragmentation patterns corresponding to the loss of a bromine atom, the propyl group, and other fragments. | [15][16] |

Applications in Drug Development

Thiophene-containing molecules are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This compound, as a reactive intermediate, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The presence of the α-bromo ketone functional group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds through reactions with nucleophiles. This is a common strategy in the development of new drug candidates.

Potential as an Enzyme Inhibitor

Derivatives of thiophene have been investigated as inhibitors of various enzymes. For instance, compounds based on a 2-(thiophen-2-yl)acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[17] mPGES-1 is a key enzyme in the inflammatory pathway and is considered a valuable target for the development of anti-inflammatory drugs and cancer therapies. The structural features of this compound make it a candidate for derivatization to explore its potential as an inhibitor of mPGES-1 or other enzymes.

The general workflow for identifying and characterizing such an inhibitor is outlined below.

The diagram above illustrates a typical workflow for the development of an enzyme inhibitor, starting from the synthesis of a compound like this compound and its derivatives, followed by screening, characterization, and optimization.

Given the role of mPGES-1 in the prostaglandin synthesis pathway, a potential mechanism of action for a derivative of this compound could be the disruption of this pathway, which is often upregulated in inflammatory diseases and cancer.

This diagram shows how a derivative of this compound could act as an inhibitor of mPGES-1, thereby blocking the production of PGE2 and mitigating its downstream effects on inflammation and cancer.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile synthetic intermediate for the creation of novel heterocyclic compounds, combined with the proven biological relevance of the thiophene scaffold, makes it a prime candidate for further investigation. Future research focused on the synthesis of derivatives and their evaluation as specific enzyme inhibitors, particularly in pathways related to inflammation and oncology, is warranted. This guide provides a foundational understanding of its properties and potential applications for researchers dedicated to advancing therapeutic innovation.

References

- 1. This compound | 75815-46-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-(5-BROMO-THIOPHEN-2-YL)-PROPAN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR [m.chemicalbook.com]

- 7. docbrown.info [docbrown.info]

- 8. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 13C NMR spectrum [chemicalbook.com]

- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 11. 2-BROMO-1-PHENYLPROPANE(2114-39-8) IR Spectrum [m.chemicalbook.com]

- 12. 2-Bromothiophene(1003-09-4) IR Spectrum [m.chemicalbook.com]

- 13. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 14. Propane, 1-bromo-2-methyl- [webbook.nist.gov]

- 15. Thiophene, 2-bromo- [webbook.nist.gov]

- 16. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene Derivatives: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, has solidified its position as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its structural similarity to benzene and its capacity for diverse chemical modifications, have made it a cornerstone in the design and development of novel therapeutic agents.[1][2] Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, leading to their use in a wide array of approved drugs for treating conditions ranging from inflammation and cancer to infectious diseases and neurological disorders.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of thiophene derivatives, offering valuable insights for professionals engaged in drug discovery and development.

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene ring is reflected in the wide range of biological activities exhibited by its derivatives.[5][6] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, thiophene is often used as a bioisosteric replacement for the phenyl ring in drug candidates, a strategy that can improve potency and modulate pharmacokinetic properties.[1]

FDA-Approved Drugs Containing a Thiophene Moiety

As a testament to their therapeutic importance, numerous drugs incorporating a thiophene ring have received FDA approval.[1] These drugs span various pharmacological classes, highlighting the broad applicability of this heterocyclic system in medicinal chemistry.[1][7]

Table 1: Selected FDA-Approved Drugs Containing a Thiophene Moiety

| Drug | Therapeutic Class | Mechanism of Action |

| Clopidogrel | Antiplatelet | Irreversible inhibitor of the P2Y12 adenosine diphosphate receptor.[1] |

| Prasugrel | Antiplatelet | Irreversible inhibitor of the P2Y12 adenosine diphosphate receptor.[1] |

| Ticlopidine | Antiplatelet | Irreversible inhibitor of the P2Y12 adenosine diphosphate receptor.[1] |

| Olanzapine | Antipsychotic | Antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][4] |

| Tiotropium Bromide | Anticholinergic | Muscarinic receptor antagonist.[2] |

| Suprofen | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) inhibitor.[1][4] |

| Tiaprofenic Acid | Anti-inflammatory (NSAID) | Cyclooxygenase (COX) inhibitor.[1][4] |

| Zileuton | Anti-inflammatory | 5-Lipoxygenase (LOX) inhibitor.[4][8] |

| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[1][4] |

| Raltitrexed | Anticancer | Inhibitor of thymidylate synthase.[1] |

Synthesis of Thiophene Derivatives

A variety of synthetic methods have been developed for the preparation of thiophene and its derivatives, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.[][10] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Several named reactions have become standard procedures for the synthesis of the thiophene core.

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield a substituted thiophene.[1][11]

-

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[1][12] It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1][13]

-

Hinsberg Synthesis of Thiophene: This synthesis utilizes the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester to form a thiophene-3,4-dicarboxylate.[]

-

Fiesselmann Thiophene Synthesis: This method involves the reaction of α,β-acetylenic ketones with thioglycolic acid derivatives.[]

Modern Synthetic Methods

More contemporary approaches offer greater efficiency and functional group tolerance.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are widely used to introduce aryl and vinyl substituents onto the thiophene ring.[14]

-

Multicomponent Reactions (MCRs): Modifications of the Gewald reaction and other novel MCRs allow for the one-pot synthesis of highly substituted thiophenes, improving efficiency and reducing waste.[1]

Quantitative Data of Selected Thiophene Derivatives

The biological activity of thiophene derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values provide a measure of the compound's potency against a specific biological target.

Table 2: In Vitro Biological Activity of Selected Thiophene Derivatives

| Compound | Target | Biological Activity | IC50 / EC50 (µM) | Reference |

| Compound 1f | Urease | Enzyme Inhibition | 0.11 | [1] |

| Compound 2l | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.040 | [3] |

| Compound 7 | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 29.2 | [15] |

| Compound 21 | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 0.67 | [16] |

| Compound 21 | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 2.33 | [16] |

| Thiophene 1 | Ebola Virus (EBOV) Entry | Antiviral | 5.91 | [17] |

| Thiophene 57 | Ebola Virus (EBOV) Entry | Antiviral | 0.19 | [17] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of a thiophene derivative and a common biological assay.

Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)[13]

-

To a stirred, equimolar (0.05 mol) mixture of ethyl cyanoacetate and acetylacetone at room temperature, add sulfur (0.06 mol).

-

Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Stir the reaction mixture at 40–50°C for 4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[18][19]

-

Prepare a solution of the test compound in a suitable solvent.

-

In a 96-well plate, add phosphate buffer, a solution of acetylthiocholine iodide (substrate), and a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Add the test compound solution to the wells.

-

Initiate the reaction by adding a solution of acetylcholinesterase enzyme.

-

Incubate the plate at a controlled temperature.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition caused by the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by testing a range of compound concentrations.

Signaling Pathways and Mechanisms of Action

Thiophene derivatives exert their therapeutic effects by modulating various signaling pathways involved in disease pathogenesis.

Anti-inflammatory Action via COX and LOX Inhibition

Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[4][8] Others, like Zileuton, inhibit 5-lipoxygenase (LOX), thereby blocking the production of leukotrienes, another class of inflammatory mediators.[4][8]

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Anticancer Activity via Kinase Inhibition

In the realm of oncology, certain thiophene derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.[1] These compounds can block downstream signaling pathways such as the PI3K/Akt and MAPK pathways, leading to apoptosis of cancer cells.[1]

Caption: Kinase inhibition by thiophene derivatives in cancer cells.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new thiophene-based drugs typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for thiophene-based drug discovery.

Conclusion and Future Perspectives

Thiophene and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[2][7] The rich chemistry of the thiophene ring allows for the creation of diverse molecular architectures, enabling the fine-tuning of pharmacological properties.[6] Future research in this area will likely focus on the development of more selective and potent thiophene-based compounds, the exploration of novel therapeutic targets, and the application of green chemistry principles to their synthesis.[1] The continued investigation of thiophene derivatives holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.[1]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. eprajournals.com [eprajournals.com]

- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 13. impactfactor.org [impactfactor.org]

- 14. Thiophene synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Alpha-Bromo Ketones with the Thiophene Ring

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and organic electronic materials.[1][2][3][4] Alpha-bromo ketones are highly versatile and reactive synthons in organic synthesis, serving as key building blocks for a wide array of heterocyclic compounds.[5] Their reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom, which is activated by the adjacent carbonyl group.[5][6][7] This guide provides a comprehensive technical overview of the principal reactions between α-bromo ketones and thiophene precursors, detailing the synthetic methodologies, reaction mechanisms, and their applications, with a particular focus on drug development. We will explore established protocols such as the Hantzsch and Gewald-type syntheses, providing detailed experimental procedures, quantitative data, and mechanistic visualizations to serve as a practical resource for researchers in the field.

Core Principles of Reactivity

The Electrophilic Nature of α-Bromo Ketones

The synthetic utility of α-bromo ketones stems from the powerful inductive effect of the carbonyl group, which polarizes the adjacent carbon-halogen bond.[5] This polarization renders the α-carbon electron-deficient and thus highly susceptible to nucleophilic substitution (SN2) reactions. Furthermore, under acidic conditions, the carbonyl oxygen can be protonated, facilitating the formation of an enol intermediate.[6][7] This enol tautomer acts as a carbon-centered nucleophile, which is a key mechanistic step in acid-catalyzed α-halogenation and related reactions.[7]

Thiophene as the Synthetic Target

While the thiophene ring itself is an electron-rich aromatic system, its direct reaction as a nucleophile with α-bromo ketones is not the primary focus of this guide. Instead, we will examine foundational cyclization reactions where the α-bromo ketone is a critical precursor that reacts with a sulfur-containing nucleophile to construct the thiophene ring from acyclic starting materials. These methods offer a powerful and modular approach to synthesizing polysubstituted thiophenes.

Key Synthetic Methodologies for Thiophene Construction

The reaction of α-bromo ketones with various sulfur-containing reagents provides several robust pathways to substituted thiophenes. The most prominent among these are the Hantzsch thiophene synthesis and related condensation reactions.

The Hantzsch Thiophene Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiophene ring. The most common variation involves the condensation of an α-bromo ketone with a thioamide or a similar sulfur nucleophile, such as a β-ketothioamide.[5][8] The reaction proceeds via an initial S-alkylation, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiophene ring.

Reaction Mechanism:

The mechanism involves the thioamide's sulfur atom acting as a nucleophile, attacking the electrophilic α-carbon of the bromo-ketone to displace the bromide ion. This forms a key thioimino ether intermediate, which then undergoes an intramolecular cyclization via the attack of the enolizable carbon onto the imine carbon. A final dehydration step driven by aromatization yields the substituted thiophene.

Caption: Mechanism of the Hantzsch Thiophene Synthesis.

Quantitative Data for Hantzsch-type Thiophene Synthesis

| Entry | α-Bromo Ketone (R1, R2) | Thioamide (R3) | Conditions | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone (Ph, H) | Thioacetamide (Me) | Ethanol, reflux, 4h | 85 | Fictional Example |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone (4-Cl-Ph, H) | Benzothioamide (Ph) | DMF, 80 °C, 6h | 78 | Fictional Example |

| 3 | 3-Bromobutan-2-one (Me, Me) | Thioacetamide (Me) | Acetonitrile, reflux, 5h | 72 | Fictional Example |

| 4 | 2-Bromo-1-(thien-2-yl)ethanone (2-Thienyl, H) | Thioformamide (H) | Methanol, RT, 12h | 65 | Fictional Example |

Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiophene

-

Reagents: 2-Bromoacetophenone (1.99 g, 10 mmol), Thioacetamide (0.75 g, 10 mmol), Ethanol (50 mL).

-

Procedure: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-bromoacetophenone and thioacetamide.

-

Add 50 mL of absolute ethanol to the flask.

-

Heat the mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of cold water and stir.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford the pure 2-methyl-4-phenylthiophene.

Gewald-type Synthesis via α-Haloketones

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for producing 2-aminothiophenes, typically from a ketone, an α-cyanoester, and elemental sulfur.[9][10][11] A closely related and highly efficient one-step method for creating highly substituted thiophenes involves the reaction of α-haloketones with thiomorpholides.[12][13] This method provides a direct route to complex thiophene structures that are valuable in medicinal chemistry.

Reaction Mechanism:

This reaction is believed to proceed through a similar S-alkylation/condensation pathway as the Hantzsch synthesis. The thiomorpholide sulfur attacks the α-carbon of the haloketone, followed by an intramolecular condensation and elimination of morpholine and water to yield the final thiophene product.

Caption: Workflow for Gewald-type thiophene synthesis.

Quantitative Data for Thiophene Synthesis from α-Haloketones and Thiomorpholides

| Entry | α-Halo Ketone | Thiomorpholide | Conditions | Yield (%) | Reference |

| 1 | 2-Chloroacetophenone | 4-Acetylthiomorpholine | K₂CO₃, DMF, 100 °C, 3h | 92 | J. Org. Chem. 2013, 78, 6495-6502[12] |

| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Benzoylthiomorpholine | K₂CO₃, DMF, 100 °C, 3h | 88 | J. Org. Chem. 2013, 78, 6495-6502[12] |

| 3 | 2-Chloro-1-(naphthalen-2-yl)ethanone | 4-Acetylthiomorpholine | K₂CO₃, DMF, 100 °C, 3h | 90 | J. Org. Chem. 2013, 78, 6495-6502[12] |

Experimental Protocol: General Procedure for Thiophene Synthesis from α-Haloketones and Thiomorpholides

-

Reagents: α-Haloketone (1.0 mmol), N-acylthiomorpholine (1.1 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Dimethylformamide (DMF, 5 mL).

-

Procedure: A mixture of the α-haloketone, N-acylthiomorpholine, and potassium carbonate in DMF is placed in a sealed tube.

-

The reaction mixture is heated at 100 °C for the time specified in the literature (typically 2-4 hours).

-

Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and improve metabolic stability and potency.[2] Many thiophene derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][11]

The synthetic methods described above are crucial for accessing novel thiophene derivatives for drug discovery programs. For instance, 2-aminothiophenes, readily prepared via Gewald-type reactions, are key precursors for the development of adenosine A1 receptor agonists, which have therapeutic potential in cardiovascular diseases.[14]

Signaling Pathway Visualization:

The diagram below illustrates a simplified mechanism of action where a thiophene-based drug acts as a competitive antagonist at a G-protein coupled receptor (GPCR), a common target class in drug discovery.

Caption: Antagonist action of a thiophene drug at a GPCR.

Conclusion

The reaction of α-bromo ketones with sulfur-containing nucleophiles represents a cornerstone of heterocyclic chemistry, providing efficient and versatile routes to a wide variety of substituted thiophenes. Methodologies such as the Hantzsch and Gewald-type syntheses are indispensable tools for organic chemists, particularly those in the field of drug discovery. The ability to readily construct the thiophene scaffold allows for the systematic exploration of structure-activity relationships, facilitating the development of novel therapeutics. This guide has provided a detailed overview of the core reactions, complete with mechanistic insights, practical experimental protocols, and quantitative data to aid researchers in the design and execution of their synthetic strategies.

References

- 1. comprehensive-review-on-advances-in-thiophene-derivative-synthesis-and-their-biological-applications - Ask this paper | Bohrium [bohrium.com]

- 2. eprajournals.com [eprajournals.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gauthmath.com [gauthmath.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. Thiophene synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to 2-Bromo-1-(thiophen-2-yl)propan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(thiophen-2-yl)propan-1-one, a key building block in organic synthesis, particularly for the development of novel therapeutic agents. This document details its synthesis, characteristic spectroscopic data, key reactions, and its application in the synthesis of bioactive molecules, with a focus on 2-aminothiazole derivatives.

Core Compound Properties

This compound is a halogenated ketone featuring a thiophene ring. The presence of the α-bromo ketone functional group makes it a versatile intermediate for a variety of chemical transformations, most notably in the construction of heterocyclic systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.10 g/mol | [2] |

| CAS Number | 75815-46-2 | [2] |

| Appearance | Solid (predicted) | [2] |

Synthesis of this compound

Experimental Protocol (Adapted from general α-bromination procedures):

Reaction: α-Bromination of 1-(thiophen-2-yl)propan-1-one

Reagents and Materials:

-

1-(thiophen-2-yl)propan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial) or Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in the chosen solvent dropwise to the cooled solution with vigorous stirring. Alternatively, N-Bromosuccinimide (1 equivalent) can be used as the brominating agent, often with a radical initiator like AIBN in a solvent like carbon tetrachloride if following a radical pathway.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until the starting material is consumed).

-

Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of the Synthesis:

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

While explicit experimental spectra for this compound are not available, the expected spectroscopic characteristics can be predicted based on the analysis of analogous compounds such as 2-bromo-1-phenylpropan-1-one and other thiophene derivatives.[3][4][5]

¹H NMR (400 MHz, CDCl₃):

-

Thiophene protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position of the thiophene ring is expected to be the most downfield.

-

CH-Br proton: A quartet at approximately δ 5.2-5.4 ppm, coupled to the methyl protons.

-

CH₃ protons: A doublet at approximately δ 1.8-2.0 ppm, coupled to the methine proton.

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.

-

Thiophene carbons: Four signals in the aromatic region (δ 125-145 ppm).

-

CH-Br carbon: A signal around δ 40-45 ppm.

-

CH₃ carbon: A signal in the upfield region, around δ 20-25 ppm.

IR Spectroscopy (KBr):

-

C=O stretch: A strong absorption band around 1670-1690 cm⁻¹.

-

C-H stretch (aromatic): Signals above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals below 3000 cm⁻¹.

-

Thiophene ring vibrations: Characteristic bands in the fingerprint region.

Mass Spectrometry (EI):

-

Molecular ion (M⁺): A peak corresponding to the molecular weight (219 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity).

-

Fragment ions: Fragmentation would likely involve the loss of Br (m/z 139), and cleavage of the propanone side chain.

Key Reactions and Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor for heterocyclic compounds, most notably 2-aminothiazoles via the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The reaction of α-haloketones with thiourea is a classic and efficient method for the synthesis of 2-aminothiazole derivatives. These scaffolds are present in numerous biologically active compounds.

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)-5-methylthiazol-2-amine

Reaction:

Reagents and Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add thiourea (1 equivalent) to the solution.

-

The reaction mixture is heated to reflux and stirred for a period of time (typically monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is treated with a dilute base (e.g., sodium bicarbonate solution) to neutralize any hydrobromic acid formed and to precipitate the free base of the 2-aminothiazole.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Reaction Workflow:

Hantzsch synthesis of a 2-aminothiazole derivative.

Biological Significance of 2-Aminothiazole Derivatives

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole scaffold serves as a valuable pharmacophore in drug design.

Derivatives of 4-(thiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6][7]

Signaling Pathway: COX Inhibition

Inhibition of the COX pathway by 2-aminothiazole derivatives.

Quantitative Biological Data:

The following table summarizes the in vitro inhibitory activity of some 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives against COX-1 and COX-2 enzymes, demonstrating the potential of this class of compounds as anti-inflammatory agents.[7]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| 5b | 31.94 | 0.76 | 42 |

| 5d | 126.11 | 1.12 | 112 |

| 5e | 154.21 | 1.24 | 124 |

| Aspirin (Standard) | 15.32 | - | - |

| Celecoxib (Standard) | - | 0.05 | - |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions, particularly the Hantzsch thiazole synthesis, makes it a key building block for the preparation of a diverse range of biologically active heterocyclic compounds. The resulting 2-aminothiazole derivatives, containing the thiophene moiety, have shown promise as anti-inflammatory agents through the inhibition of COX enzymes, highlighting the importance of this compound in modern drug discovery and development. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted to unlock its full potential in medicinal chemistry.

References

- 1. This compound | C7H7BrOS | CID 11769952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. 2-BROMO-1-PHENYLPROPANE(2114-39-8) IR Spectrum [m.chemicalbook.com]

- 5. 2-BROMO-1-PHENYLPROPANE(2114-39-8) 1H NMR spectrum [chemicalbook.com]

- 6. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 7. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Bromination of 1-(Thiophen-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of thiophene derivatives is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials. 1-(Thiophen-2-yl)propan-1-one is a valuable starting material, and its selective bromination is crucial for accessing a variety of functionalized thiophene structures. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, with the position of bromination being influenced by the nature of the substituent and the reaction conditions employed. The propanoyl group at the 2-position is a deactivating group, which directs electrophilic substitution primarily to the 5-position. However, control of the reaction conditions is essential to prevent over-bromination and ensure high yields of the desired monobrominated product.

This document provides detailed protocols and reaction conditions for the selective bromination of 1-(thiophen-2-yl)propan-1-one, drawing from established methodologies for the bromination of substituted thiophenes.

Data Presentation

The following table summarizes various reaction conditions for the bromination of thiophene derivatives, which can be adapted for 1-(thiophen-2-yl)propan-1-one.

| Brominating Agent | Solvent(s) | Catalyst/Additive | Temperature (°C) | Reaction Time | Typical Yield | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Glacial Acetic Acid | None | Room Temperature | Short | High | High for 2-position (general) | [1] |

| N-Bromosuccinimide (NBS) | Acetic Acid / Acetic Anhydride | Not specified | Not specified | Not specified | Good | Not specified | [2] |

| Bromine (Br₂) | Diethyl Ether | None | Ice cooling to RT | 2 hours | Not specified | Not specified | [3] |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium Bromide | None | Not specified | Short | Good | High for monobromination | [4] |

| Bromine (Br₂) / 48% HBr | Not specified | None | -25 to 5 | Not specified | Good | Monobromination | [5] |

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Acetic Acid

This protocol is adapted from a general method for the efficient and selective bromination of substituted thiophenes.[1]

Materials:

-

1-(Thiophen-2-yl)propan-1-one

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in glacial acetic acid.

-

To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of water).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired bromo-1-(thiophen-2-yl)propan-1-one.

Protocol 2: Bromination using Elemental Bromine in Diethyl Ether

This protocol is based on the bromination of a similar substrate, 4-chloro-2-acetylthiophene.[3]

Materials:

-

1-(Thiophen-2-yl)propan-1-one

-

Bromine (Br₂)

-

Diethyl Ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(thiophen-2-yl)propan-1-one (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in diethyl ether to the cooled solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully add water to the reaction mixture to quench the excess bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude brominated product.

-

Purify the product as needed by column chromatography or recrystallization.

Mandatory Visualization

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene with 2-Bromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This application note details the synthesis of 2-bromo-1-(thiophen-2-yl)propan-1-one via the Friedel-Crafts acylation of thiophene with 2-bromopropionyl chloride. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. The resulting α-bromoketone is a versatile intermediate, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.

Application in Drug Development

The primary application of this compound in drug development lies in its utility as a precursor for the synthesis of 2-amino-4-(thiophen-2-yl)thiazole derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, most notably as anticonvulsant agents. The α-bromoketone readily undergoes Hantzsch thiazole synthesis with thiourea to yield the corresponding aminothiazole core, which can be further functionalized to explore structure-activity relationships (SAR) for the development of novel central nervous system (CNS) active agents.

Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of this compound provides a key building block for the exploration of new chemical entities based on the thiophene scaffold.

Reaction and Mechanism

The Friedel-Crafts acylation of thiophene with 2-bromopropionyl chloride is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the 2-bromopropionyl chloride, forming a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The acylation of thiophene occurs preferentially at the 2-position due to the greater stabilization of the cationic intermediate by the sulfur atom's lone pair of electrons. Subsequent deprotonation of the intermediate restores the aromaticity of the thiophene ring, yielding the final product, this compound.

Caption: General mechanism of the Friedel-Crafts acylation of thiophene.

Quantitative Data

The yield of the Friedel-Crafts acylation of thiophene can be influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and the nature of the acylating agent. Below is a summary of reported yields for the acylation of thiophene with various acylating agents under different conditions.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propionyl chloride | AlCl₃ | 1,2-Dichloroethane | 0 - 20 | ~95% (on 2-bromothiophene) | [1] |

| Acetyl chloride | AlCl₃ | Dichloromethane | 25 - 30 | ~7% (with ZnCl₂) | [2] |

| Acetic anhydride | Hβ Zeolite | None | 60 | 98.6% | [3] |

| Acetic anhydride | C25 Zeolite | None | 80 | 96.3% | [4] |

| Chloroacetyl chloride | AlCl₃ | - | 100 | 50-70% (on 2-acetylthiophene) | [5] |

| Benzoyl chloride | AlCl₃ | - | ~100 | ~13% (on 2-acetylthiophene) | [5] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous procedures for the Friedel-Crafts acylation of thiophene and its derivatives.[1][2][5]

Materials:

-

Thiophene

-

2-Bromopropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to 2-bromopropionyl chloride).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add 2-bromopropionyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in dichloromethane. The addition should be controlled to maintain the temperature below 5 °C. Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Thiophene: Add a solution of thiophene (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Bromopropionyl chloride is a corrosive and lachrymatory substance. Handle with care in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

Conclusion

The Friedel-Crafts acylation of thiophene with 2-bromopropionyl chloride provides a reliable route to this compound, a valuable intermediate in drug discovery and development. The protocol outlined, along with the provided safety precautions, should enable researchers to safely and efficiently synthesize this key building block for the development of novel thiophene-based therapeutic agents. The subsequent conversion of this α-bromoketone to 2-amino-4-(thiophen-2-yl)thiazole derivatives opens avenues for the exploration of new anticonvulsant and other CNS-active compounds.

References

Use of 2-Bromo-1-(thiophen-2-yl)propan-1-one as a synthetic building block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(thiophen-2-yl)propan-1-one is a versatile bifunctional synthetic building block of significant interest in medicinal and synthetic chemistry. As an α-haloketone, it possesses two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The incorporation of the thiophene moiety is of particular importance, as thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

These application notes provide detailed protocols for the use of this compound in the synthesis of substituted thiazole and pyrimidine derivatives, classes of compounds with recognized biological activity. The potential antimicrobial applications of these synthesized compounds are also discussed, supported by relevant data and a proposed mechanism of action.

Synthesis of Heterocyclic Derivatives

Synthesis of 2-Amino-5-methyl-4-(thiophen-2-yl)thiazole

The Hantzsch thiazole synthesis offers a direct and efficient method for the preparation of 2-aminothiazole derivatives from α-haloketones and a thioamide, such as thiourea.[3][4] This one-pot reaction typically proceeds with high yields and is a cornerstone in the synthesis of this class of heterocyclic compounds.

Experimental Protocol: